molecular formula C5H8N4 B13868823 4-Methyl-pyrazole-1-carboxamidine; hydrochloride

4-Methyl-pyrazole-1-carboxamidine; hydrochloride

Cat. No.: B13868823
M. Wt: 124.14 g/mol
InChI Key: YMTPCMBHMTUVHF-UHFFFAOYSA-N
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Description

4-Methylpyrazole-1-carboximidamide is a chemical compound with the molecular formula C5H8N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylpyrazole-1-carboximidamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-methylpyrazole with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of 4-methylpyrazole-1-carboximidamide may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrazole-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones .

Scientific Research Applications

4-Methylpyrazole-1-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylpyrazole-1-carboximidamide involves its interaction with specific molecular targets. For instance, it is known to inhibit the enzyme alcohol dehydrogenase, which plays a crucial role in the metabolism of alcohols. By forming a ternary complex with the enzyme and its coenzyme NAD+, it competitively inhibits the formation of the enzyme complex with alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpyrazole-1-carboximidamide is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit alcohol dehydrogenase with high affinity makes it particularly valuable in medical and biochemical research .

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

4-methylpyrazole-1-carboximidamide

InChI

InChI=1S/C5H8N4/c1-4-2-8-9(3-4)5(6)7/h2-3H,1H3,(H3,6,7)

InChI Key

YMTPCMBHMTUVHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(=N)N

Origin of Product

United States

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